3-(Pyridin-2-YL)propanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6-7H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYPSHVDSAPASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Landscape of Heterocyclic Aldehyde Chemistry
Heterocyclic aldehydes, a class of organic compounds characterized by a carbonyl group attached to a heterocyclic ring, are of paramount importance in medicinal chemistry and materials science. Among these, pyridine-containing aldehydes stand out due to the pyridine (B92270) ring's presence in numerous natural products and pharmaceuticals. researchgate.net The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the reactivity of the aldehyde group and enabling a wide range of chemical transformations. researchgate.net
The synthesis of pyridine derivatives is a well-established field, with methods like the Hantzsch synthesis and cyclocondensation reactions of dicarbonyl compounds with ammonia (B1221849) being fundamental. scribd.com These approaches provide access to a variety of substituted pyridines that can be further elaborated. Specifically, pyridine aldehydes and ketones serve as crucial building blocks for more complex molecular architectures. researchgate.net The reactivity of the aldehyde or ketone functionality, combined with the inherent properties of the pyridine nucleus, allows for the construction of diverse heterocyclic systems. rsc.org
Significance As a Key Intermediate and Synthon in Chemical Transformations
3-(Pyridin-2-YL)propanal, with its IUPAC name 3-(2-pyridinyl)propanal and CAS number 2057-32-1, is a bifunctional molecule possessing both a nucleophilic pyridine (B92270) ring and an electrophilic aldehyde group. sigmaaldrich.comalchempharmtech.combldpharm.com This duality of reactivity makes it a highly valuable intermediate in organic synthesis.
The aldehyde moiety can participate in a wide array of classic carbonyl reactions, including but not limited to:
Wittig reactions: To form substituted alkenes. organic-chemistry.org
Condensation reactions: With amines to form Schiff bases or with active methylene (B1212753) compounds. researchgate.net
Reductions: To yield the corresponding alcohol, 3-(pyridin-2-yl)propan-1-ol.
Oxidations: To produce the carboxylic acid, 3-(pyridin-2-yl)propanoic acid.
Simultaneously, the pyridine nitrogen can act as a nucleophile, a base, or a directing group in various transformations. This inherent functionality allows for the synthesis of a multitude of more complex heterocyclic structures. For instance, it can be a precursor for the formation of indolizines and other fused bicyclic systems.
The strategic placement of the propanal side chain at the 2-position of the pyridine ring influences the molecule's conformational flexibility and reactivity, making it a specific and sought-after synthon for targeted molecular design.
Overview of Academic Research Trajectories for Pyridine Substituted Propanal Derivatives
Direct Synthetic Routes from Precursors
Direct synthetic routes offer a more streamlined approach to obtaining this compound, often involving a single key transformation from a readily available starting material.
Oxidation of 3-(Pyridin-2-YL)propan-1-ol and Related Alcohols
The oxidation of the primary alcohol, 3-(Pyridin-2-YL)propan-1-ol, to the corresponding aldehyde is a common and effective strategy. tcichemicals.com The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid. acs.orgacs.org
The Swern oxidation is a widely used method for the mild and selective oxidation of primary alcohols to aldehydes. chemistrysteps.comorganic-chemistry.org This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent, such as oxalyl chloride, followed by a hindered organic base like triethylamine. wikipedia.orgnumberanalytics.com The reaction is typically performed at low temperatures (around -78 °C) to ensure high selectivity and minimize side reactions. numberanalytics.comnrochemistry.com The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the aldehyde. wikipedia.org
Key Features of Swern Oxidation:
Mild Conditions: Preserves sensitive functional groups within the molecule. organic-chemistry.orgnumberanalytics.com
High Selectivity: Effectively stops the oxidation at the aldehyde stage, preventing the formation of the carboxylic acid. chemistrysteps.com
Wide Applicability: Tolerant of a broad range of functional groups. wikipedia.org
A typical procedure involves the slow addition of DMSO to a solution of oxalyl chloride in a non-polar solvent like dichloromethane (B109758) at low temperature, followed by the addition of the alcohol and then the base. nrochemistry.com
Chromium(VI)-based reagents have historically been used for the oxidation of alcohols. youtube.comwikipedia.org Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are known to oxidize primary alcohols to aldehydes with good yields. lumenlearning.comlnigchrm.in These reactions are typically carried out in anhydrous organic solvents to prevent over-oxidation. lumenlearning.com
However, due to the toxicity of chromium compounds, greener alternatives are increasingly sought. organic-chemistry.orgmun.ca One such alternative involves the use of N-chlorosuccinimide mediated by oxoammonium salts, which offers high selectivity for the oxidation of primary alcohols to aldehydes. acs.orgacs.org Other environmentally friendly oxidants include those based on manganese and catalytic systems using molecular oxygen or hydrogen peroxide. mun.cafrontiersin.org
Comparison of Oxidizing Agents for Primary Alcohols:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, -78 °C | Mild, high selectivity for aldehydes | Formation of malodorous dimethyl sulfide, requires low temperatures |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | Good yields for aldehydes, anhydrous conditions prevent over-oxidation | Toxic chromium reagent |
| Pyridinium Dichromate (PDC) | Dichloromethane or DMF | Can oxidize to aldehydes or carboxylic acids depending on conditions | Toxic chromium reagent |
| NCS/Oxoammonium Salts | Biphasic system (e.g., CH2Cl2/water), pH 8.6 buffer | Highly selective for primary alcohols, no over-oxidation | May require phase transfer catalyst |
Achieving high selectivity for the aldehyde product is a primary concern in the oxidation of primary alcohols. Over-oxidation to the corresponding carboxylic acid is a common side reaction, particularly with strong oxidizing agents or in the presence of water. truman.eduyoutube.com
Several factors influence the selectivity:
Choice of Oxidant: Mild oxidants like those used in the Swern oxidation are designed to stop at the aldehyde stage. chemistrysteps.com
Reaction Conditions: Anhydrous conditions are crucial when using certain chromium-based reagents like PCC to prevent the formation of the hydrate (B1144303) intermediate, which is readily oxidized to the carboxylic acid. lumenlearning.com
Reaction Temperature: Low temperatures, as employed in the Swern oxidation, help to control the reactivity and prevent over-oxidation. nrochemistry.com
Catalyst Systems: Modern catalytic systems, such as those using gold nanoparticles, can exhibit high selectivity for aldehyde formation under specific conditions. csic.es
Reduction of Corresponding Carboxylic Acid Derivatives (e.g., esters, nitriles)
An alternative direct route to this compound involves the partial reduction of corresponding carboxylic acid derivatives. Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is typically more reactive than the starting acid and is further reduced to the alcohol. idc-online.combritannica.com Therefore, less reactive derivatives like esters, nitriles, or acyl halides are often used.
The reduction of esters to aldehydes can be achieved using specific reducing agents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, typically carried out at -78 °C to prevent over-reduction to the primary alcohol. libretexts.org
Acid chlorides can also be reduced to aldehydes using milder reducing agents like lithium tri-tert-butoxyaluminum hydride. libretexts.org The high reactivity of the acid chloride allows for its reduction while the resulting aldehyde reacts more slowly, enabling its isolation. libretexts.orglibretexts.org
The reduction of nitriles can also provide a pathway to aldehydes, though it often proceeds to the primary amine. However, specific methods can favor aldehyde formation.
Reducing Agents for Carboxylic Acid Derivatives to Aldehydes:
| Carboxylic Acid Derivative | Reducing Agent | Key Conditions |
| Ester | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C) |
| Acyl Halide | Lithium tri-tert-butoxyaluminum hydride | Anhydrous solvent |
| Carboxylic Acid | Hydrosilanes (in a one-pot process) | High temperature (110–180 °C) |
Convergent and Multi-Step Synthesis Strategies
A retrosynthetic analysis of this compound might suggest disconnecting the propanal side chain from the pyridine ring. youtube.com This could lead to a strategy involving the alkylation of a suitable pyridine derivative. For example, a reaction between 2-lithiopyridine and an appropriate three-carbon electrophile could be a potential route. However, controlling the reactivity and achieving the desired functional group at the end of the chain would be critical.
Multi-step syntheses provide the flexibility to build the molecule piece by piece, allowing for the introduction of various functional groups and stereocenters if needed. youtube.comyoutube.com While potentially longer, these strategies can offer greater control over the final structure.
Approaches from 2-Pyridinecarboxaldehyde (B72084) Condensations
A primary route to this compound and its analogs involves the condensation of 2-pyridinecarboxaldehyde with a suitable C2-synthon. This approach leverages the reactivity of the aldehyde functional group to build the desired three-carbon side chain.
Modified Claisen-Schmidt Reactions for Unsaturated Analogs
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, can be adapted to synthesize unsaturated precursors to this compound. This reaction typically involves the base-catalyzed reaction of an aldehyde or ketone with an enolizable carbonyl compound. In the context of this compound synthesis, 2-pyridinecarboxaldehyde is reacted with an acetaldehyde (B116499) equivalent to furnish 3-(pyridin-2-yl)acrolein. Subsequent selective reduction of the carbon-carbon double bond yields the target saturated aldehyde.
Modified Claisen-Schmidt reaction conditions often employ stronger bases or phase-transfer catalysts to improve yields and reaction rates. The choice of solvent and temperature also plays a crucial role in controlling side reactions, such as self-condensation of the enolizable partner.
Chain Elongation and Functional Group Interconversions on Pyridine Moieties
An alternative strategy involves starting with a pre-existing pyridine ring and extending a side chain through a series of reactions. This often requires the careful manipulation of functional groups to achieve the desired propanal structure. Functional group interconversions (FGIs) are fundamental to these synthetic routes, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.ukslideshare.net
Common starting materials for this approach include 2-picoline or 2-pyridineethanol. For instance, 2-picoline can be halogenated at the methyl group, followed by a nucleophilic substitution with a two-carbon nucleophile, such as the cyanide ion. The resulting nitrile can then be partially reduced to the aldehyde. Alternatively, 2-pyridineethanol can be oxidized to the corresponding aldehyde, followed by a Wittig reaction or a related olefination to introduce the additional two carbons. Subsequent functional group manipulations would then lead to this compound. These multi-step sequences often require careful planning to ensure compatibility of the reagents with the pyridine ring. vanderbilt.edu
Protecting Group Strategies in Synthesis
In multi-step syntheses of complex molecules like this compound, protecting groups are often indispensable. uchicago.eduwikipedia.org They serve to temporarily mask a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org The selection of a suitable protecting group is critical and depends on its stability to the reaction conditions and the ease of its selective removal. uchicago.eduresearchgate.net
For the synthesis of this compound, the aldehyde functionality is particularly sensitive to both oxidation and reduction. Therefore, it is often introduced at a late stage of the synthesis or protected in a more stable form, such as an acetal (B89532). wikipedia.org For example, if a Grignard reaction were to be performed on a pyridine derivative already containing an aldehyde, the aldehyde would need to be protected to prevent its reaction with the Grignard reagent. Common protecting groups for aldehydes include ethylene (B1197577) glycol, which forms a cyclic acetal that is stable to many reaction conditions but can be readily removed with aqueous acid. wikipedia.org The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of multiple functional groups within the same molecule. uchicago.edu
| Functional Group | Common Protecting Groups | Deprotection Conditions |
| Aldehyde | Acetal (e.g., from ethylene glycol) | Aqueous Acid |
| Alcohol | Silyl (B83357) ethers (e.g., TMS, TBDMS), Benzyl ether | Fluoride ion or acid, Catalytic hydrogenation |
| Amine | Boc, Cbz, Fmoc | Acid, Catalytic hydrogenation, Base |
Chemo-Enzymatic and Biocatalytic Approaches to Chiral Analogs
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of asymmetric synthetic methods. Chemo-enzymatic and biocatalytic approaches have emerged as powerful tools for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. nih.govnih.govnih.gov
For the synthesis of chiral analogs of this compound, enzymes such as lipases, oxidoreductases, and transaminases can be employed. rsc.org For instance, a racemic mixture of a precursor alcohol could be resolved through enantioselective acylation catalyzed by a lipase. nih.govresearchgate.net This would result in the separation of the two enantiomers, one as the ester and the other as the unreacted alcohol. Alternatively, a prochiral substrate could be asymmetrically reduced using an oxidoreductase to yield a chiral alcohol with high enantiomeric excess. This chiral alcohol can then be converted to the corresponding chiral aldehyde.
A notable example is the use of a one-pot ene reductase (ERED)/imine reductase (IRED) cascade to convert α,β-unsaturated aldehydes into chiral amines, which can be precursors to chiral aldehydes. rsc.org These biocatalytic methods often proceed with excellent enantioselectivity (high ee values). rsc.orgresearchgate.net
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, green chemistry approaches focus on improving atom economy, using less hazardous reagents, and minimizing waste. rsc.org
Solvent-Free Reactions and Alternative Media
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often flammable, toxic, and contribute to environmental pollution. mdpi.com Solvent-free reactions, where the reactants themselves act as the reaction medium, can lead to higher reaction rates, improved yields, and easier product isolation. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reactions. mdpi.com
Catalytic Methodologies for Enhanced Efficiency
Hydroformylation of 2-Vinylpyridine
Hydroformylation, or the oxo process, stands as a powerful atom-economical reaction for the synthesis of aldehydes from alkenes. wikipedia.org The process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, utilizing a catalyst and a mixture of carbon monoxide (CO) and hydrogen (H₂) gas, known as syngas. wikipedia.orglibretexts.org This industrial process is typically conducted at elevated temperatures (40-200 °C) and pressures (10-100 atm) with a homogeneous transition metal catalyst. wikipedia.org For the synthesis of this compound, the precursor is 2-vinylpyridine.
The reaction can theoretically produce two isomeric aldehydes: the desired linear product, this compound, and the branched isomer, 2-phenyl-2-(pyridin-2-yl)ethanal. A significant challenge in the hydroformylation of vinylpyridines is managing the chemoselectivity, as the competing hydrogenation of the vinyl group to form 2-ethylpyridine (B127773) is a major side reaction. researchgate.net
Research into the hydroformylation of the analogous substrate, 4-vinylpyridine (B31050), provides critical insights into catalyst and ligand choice for optimizing aldehyde production. researchgate.net Rhodium-based catalysts are particularly effective. When using a phosphine-free rhodium catalyst like Rh₄(CO)₁₂ or Rh(CO)₂acac, the primary product is 4-ethylpyridine, with aldehyde formation being minimal. This indicates that without appropriate ligand modification, the catalytic cycle strongly favors hydrogenation over hydroformylation. researchgate.net
The introduction of phosphine (B1218219) ligands dramatically alters the selectivity. The use of electron-donating phosphine ligands with rhodium complexes enhances the nucleophilicity of the carbon atom bound to the rhodium in the σ-alkyl intermediate. This increased nucleophilicity facilitates the migratory insertion of carbon monoxide, thereby promoting the formation of the acyl-rhodium complex that leads to the aldehyde product. researchgate.net Studies on 4-vinylpyridine have shown that rhodium complexes modified with phosphine ligands can achieve good chemoselectivity for the aldehydes with a very high regioselectivity for the branched isomer. researchgate.net This suggests that for 2-vinylpyridine, careful selection of the phosphine ligand is crucial to steer the reaction toward the desired linear this compound product.
The general mechanism for rhodium-catalyzed hydroformylation involves several key steps: ligand dissociation, olefin coordination, migratory insertion to form a rhodium-alkyl species, CO insertion to form a rhodium-acyl species, and finally, oxidative addition of H₂ followed by reductive elimination of the aldehyde product, regenerating the catalyst. libretexts.org The rate-limiting step is often the oxidative addition of H₂. libretexts.org
Interactive Data Table: Hydroformylation of 4-Vinylpyridine with Rhodium Catalysts researchgate.net
This table summarizes findings from the hydroformylation of 4-vinylpyridine, which serves as a model for the synthesis of this compound from 2-vinylpyridine.
| Run | Catalyst System | P/Rh Ratio | Time (h) | Conversion (%) | Aldehydes (%) | 4-Ethylpyridine (%) | n/iso Ratio |
| 1 | Rh₄(CO)₁₂ | 0 | 4 | 100 | ~1 | ~99 | - |
| 2 | Rh₄(CO)₁₂ | 0 | 22 | 100 | 2 | 98 | 44:56 |
| 3 | Rh(CO)₂acac | 0 | 22 | 100 | 3 | 97 | 44:56 |
Reaction Conditions: T = 100 °C, P = 80 atm (CO/H₂ = 1:1), Toluene as solvent. Note: The n/iso ratio refers to the linear vs. branched aldehyde products.
Selective Oxidation of 3-(Pyridin-2-yl)propan-1-ol
An alternative high-efficiency route is the catalytic oxidation of the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol. This approach avoids the high pressures associated with hydroformylation and can offer excellent selectivity for the aldehyde product if the correct catalytic system is employed.
A significant challenge in the oxidation of pyridine-containing substrates is the potential for the pyridine nitrogen to be oxidized to a pyridine N-oxide or to deactivate the metal catalyst. nih.gov Therefore, methodologies that operate under mild conditions and are tolerant of the Lewis basic nitrogen atom are required.
Modern catalytic systems are well-suited for this transformation. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation is a well-established method for the selective and efficient conversion of primary alcohols to aldehydes under mild conditions. mdpi.com This system typically uses a catalytic amount of TEMPO and a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl). The active catalytic species is the N-oxoammonium ion, which performs the oxidation. This method is known for its high selectivity for primary alcohols, often leaving secondary alcohols untouched, and can be performed at room temperature.
Another potential catalytic approach involves the use of supported metal catalysts, such as palladium or platinum on carbon, with oxygen or air as the terminal oxidant. These aerobic oxidations are considered "green" methodologies due to the benign nature of the oxidant and the formation of water as the only byproduct. However, catalyst deactivation and over-oxidation to the carboxylic acid can be challenges that need to be carefully controlled through reaction engineering and catalyst design. The presence of the pyridine ring requires careful optimization to prevent catalyst poisoning.
Aldehyde Group Transformations
The aldehyde functional group in this compound is a primary site of chemical reactivity, readily undergoing nucleophilic additions, condensations, and redox manipulations.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by a wide array of nucleophiles. This fundamental reaction proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated to yield the corresponding addition product.
A general representation of this process involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon, leading to an alkoxide intermediate. Subsequent workup, typically with a mild acid, affords the final product. The reaction is often catalyzed by either acid or base. Base catalysis enhances the nucleophilicity of the attacking species, while acid catalysis increases the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen.
Condensation and Cyclization Reactions (e.g., Aldol, Knoevenagel)
The aldehyde functionality of this compound enables its participation in various carbon-carbon bond-forming condensation reactions, most notably the Aldol and Knoevenagel reactions.
The Aldol reaction involves the reaction of an enolate with a carbonyl compound. While this compound itself can act as the electrophilic partner, it can also potentially form an enolate in the presence of a suitable base, allowing for self-condensation or crossed Aldol reactions with other carbonyl compounds. For instance, the related compound, 2-pyridinecarboxaldehyde, has been shown to undergo Aldol addition reactions with pyruvate (B1213749) in the presence of a KDPG aldolase (B8822740) catalyst. sigmaaldrich.com In base-catalyzed Aldol reactions with acetophenone, 2-pyridinecarboxaldehyde exhibits unusual reactivity, leading to tandem Aldol-Michael reactions. digitellinc.com This suggests that this compound could exhibit similar complex reactivity patterns.
The Knoevenagel condensation is a modification of the Aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The reaction of an aldehyde with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate, often in the presence of a catalyst like piperidine (B6355638) or even just in a water-ethanol mixture, leads to the formation of a new carbon-carbon double bond. wikipedia.orgnih.govbas.bg A variation known as the Doebner modification employs pyridine as a solvent, which can also promote decarboxylation if one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org Given that pyridinecarbaldehydes readily undergo Knoevenagel condensation, it is expected that this compound would react similarly with active methylene compounds to yield α,β-unsaturated products. nih.govbas.bg
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Aldol Addition sigmaaldrich.com | 2-Pyridinecarboxaldehyde, Pyruvate | KDPG aldolase | β-hydroxy ketone |
| Aldol-Michael Reaction digitellinc.com | 2-Pyridinecarboxaldehyde, Acetophenone | Base | Conjugate addition product |
| Knoevenagel Condensation bas.bg | Pyridinecarbaldehydes, Active Methylene Compounds | Catalyst-free in H₂O:EtOH or base-catalyzed | α,β-unsaturated compounds |
Oxidative and Reductive Manipulations
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.
Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. libretexts.org Common reagents for this transformation include potassium dichromate(VI) in acidic solution or pyridinium chlorochromate (PCC) with a co-oxidant like periodic acid (H₅IO₆). libretexts.orgresearchgate.netorganic-chemistry.org The reaction with potassium dichromate typically involves heating under reflux to ensure complete oxidation. chemguide.co.uk The use of PCC offers a milder alternative. researchgate.net This would convert this compound to 3-(pyridin-2-yl)propanoic acid.
Reduction of the aldehyde to the corresponding primary alcohol, 3-(pyridin-2-yl)propan-1-ol, is commonly accomplished using hydride reducing agents. chadsprep.comyoutube.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. chadsprep.com Catalytic hydrogenation with H₂ gas over a metal catalyst such as palladium or platinum can also be employed. youtube.com
| Transformation | Reagent(s) | Product |
| Oxidation | Potassium dichromate(VI)/H₂SO₄ | 3-(Pyridin-2-yl)propanoic acid |
| Oxidation | Pyridinium chlorochromate (PCC)/H₅IO₆ | 3-(Pyridin-2-yl)propanoic acid |
| Reduction | Sodium borohydride (NaBH₄) | 3-(Pyridin-2-yl)propan-1-ol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-(Pyridin-2-yl)propan-1-ol |
| Reduction | H₂/Pd or Pt | 3-(pyridin-2-yl)propan-1-ol |
Reactivity of the Pyridine Ring
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution Patterns
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org When substitution does occur, it is directed primarily to the 3- and 5-positions (meta to the nitrogen). This is because the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com The 3-(propanal) substituent at the 2-position is a deactivating group, further reducing the reactivity of the ring towards electrophiles. As an alkyl group, it would typically be an ortho, para-director; however, in pyridine, the strong directing effect of the ring nitrogen dominates. Therefore, electrophilic substitution on this compound is expected to be challenging and would likely occur at the 5-position.
Nucleophilic Attack and Transformations (e.g., at the 2-position)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate formed during the attack at these positions. In the case of this compound, the 2-position is already substituted, making the 4- and 6-positions the most likely sites for nucleophilic aromatic substitution. Such reactions often require a good leaving group at the position of attack or the use of very strong nucleophiles.
N-Oxide Formation and Subsequent Reactivity
The formation of N-oxides from pyridine derivatives is a well-established transformation that significantly alters the reactivity of the pyridine ring. arkat-usa.org The nitrogen atom in the pyridine ring can be oxidized using various reagents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid or peroxybenzoic acid), hydrogen peroxide in the presence of a catalyst, or other oxidizing agents. arkat-usa.orgwikipedia.org This oxidation converts the pyridine to a pyridine N-oxide, a compound with the formula C₅H₅NO. wikipedia.org
The resulting N-oxide functionality possesses a unique electronic character, acting as both a push-electron donor and an electron-withdrawing group, which influences its subsequent reactions. arkat-usa.org This dual nature makes pyridine N-oxides versatile intermediates in organic synthesis. arkat-usa.orgsemanticscholar.org For instance, the presence of the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions of the pyridine ring. wikipedia.orgyoutube.com
The reactivity of the N-oxide can be further manipulated. For example, treatment of pyridine N-oxides with Grignard reagents can lead to the selective formation of 2-substituted pyridine N-oxides through ortho-metallation. diva-portal.orgnih.gov Additionally, a variety of synthetic methodologies have been developed for the conversion of pyridine N-oxides into substituted pyridines, including amination, arylation, and cyanation. semanticscholar.org
α,β-Unsaturation and Conjugate Addition (for 3-(Pyridin-2-YL)prop-2-enal)
The corresponding α,β-unsaturated aldehyde, 3-(pyridin-2-yl)prop-2-enal (B1338223), exhibits reactivity characteristic of Michael acceptors. nih.govlibretexts.org The electron-withdrawing nature of the pyridyl group, enhanced by the carbonyl function, polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack.
Michael Additions
The Michael addition, or conjugate addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com In the case of 3-(pyridin-2-yl)prop-2-enal, a variety of nucleophiles can participate in this reaction. The stability of the resulting enolate intermediate is a key factor in the success of these reactions. libretexts.org
A wide range of Michael acceptors, including α,β-unsaturated aldehydes, ketones, esters, and nitriles, can undergo this reaction. libretexts.org Similarly, various nucleophilic donors can be employed, such as β-diketones, β-keto esters, and organometallic reagents. nih.govlibretexts.org The reaction is typically catalyzed by a base, which generates the enolate from the donor compound. masterorganicchemistry.com
For example, the conjugate addition of organolithium reagents to olefinic pyridines has been studied. The resulting anionic intermediates can be trapped by various electrophiles, suggesting that the pyridyl group helps to stabilize the intermediate carbanion. nih.govnsf.gov
Diels-Alder and Related Cycloadditions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org In this context, 3-(pyridin-2-yl)prop-2-enal can act as a dienophile due to the electron-withdrawing nature of the pyridyl and formyl groups, which lowers the energy of its lowest unoccupied molecular orbital (LUMO). organic-chemistry.org
The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. chemistrysteps.commasterorganicchemistry.com Typically, electron-rich dienes react readily with electron-poor dienophiles. organic-chemistry.org The stereoselectivity of the Diels-Alder reaction is a key feature, often favoring the formation of the endo product due to secondary orbital interactions. organic-chemistry.orgchemistrysteps.com
While direct examples involving 3-(pyridin-2-yl)prop-2-enal are not extensively detailed in the provided search results, the general principles of Diels-Alder reactions with α,β-unsaturated aldehydes and the influence of heteroaromatic substituents are well-established. For instance, 2(1H)-pyridones can act as dienes in Diels-Alder reactions with dienophiles like N-phenylmaleimide. researchgate.net
Reaction Mechanisms and Transition State Analysis
Understanding the detailed mechanisms of reactions involving this compound and its derivatives is crucial for predicting and controlling their outcomes.
Detailed Mechanistic Pathways (e.g., SNAr, addition-elimination)
Nucleophilic aromatic substitution (SₙAr) is a key reaction pathway for pyridines, particularly when a good leaving group is present at the 2- or 4-position. pearson.comstackexchange.com The nitrogen atom in the pyridine ring helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com The rate of SₙAr reactions is influenced by the nature of the leaving group and the presence of electron-withdrawing substituents on the ring. researchgate.net
For pyridinium ions, the mechanism of nucleophilic substitution can be complex, sometimes involving a rate-determining hydrogen-bond formation followed by deprotonation. researchgate.net Theoretical studies using density functional theory (DFT) can provide insights into the electrophilicity of different carbon atoms in the pyridine ring and help to predict the regioselectivity of nucleophilic attack. researchgate.net
In the context of reactions at the aldehyde group, mechanisms often involve nucleophilic addition to the carbonyl carbon. For α,β-unsaturated systems, the competition between direct (1,2-) addition to the carbonyl and conjugate (1,4-) addition is a critical consideration. masterorganicchemistry.com
Stereochemical Outcomes of Reactions
The stereochemistry of reactions involving this compound and its derivatives can be influenced by several factors. In conjugate addition reactions to the α,β-unsaturated analogue, the approach of the nucleophile can be directed by existing stereocenters in the molecule or by the use of chiral catalysts, leading to diastereoselective or enantioselective outcomes.
For example, in the Michael addition of organolithium reagents to 1,2-di-(2-pyridyl)ethylene, the formation of single diastereomers has been observed in several cases when the intermediate anion is trapped with an electrophile. nih.gov The stereochemical outcome of the addition of reagents like bromine chloride to α,β-unsaturated aldehydes can be influenced by the presence of pyridine, which can act as an acid scavenger and alter the reaction mechanism from an acid-catalyzed pathway to one involving a bromonium ion intermediate. rsc.org
In Diels-Alder reactions, the stereochemistry is predictable based on the "endo rule," which states that the dienophile's substituents prefer to be oriented towards the diene in the transition state. chemistrysteps.com The stereoselectivity of these cycloadditions can be very high, leading to the formation of specific stereoisomers. researchgate.net
Applications of 3 Pyridin 2 Yl Propanal As a Versatile Building Block
Construction of Diverse Heterocyclic Scaffolds
The strategic placement of the aldehyde and pyridine (B92270) functionalities within 3-(pyridin-2-yl)propanal facilitates its use in the synthesis of numerous heterocyclic systems. These reactions often proceed through multicomponent or tandem reaction sequences, providing efficient access to complex molecular architectures.
Pyrroles and Pyrrolidines
The synthesis of pyrrole (B145914) and pyrrolidine (B122466) rings, five-membered nitrogen-containing heterocycles, can be achieved using this compound through various synthetic strategies. organic-chemistry.orgsemanticscholar.orgnumberanalytics.com The Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.org While this compound itself is not a 1,4-dicarbonyl compound, it can be transformed into a suitable precursor.
Pyrrolidine synthesis often involves the [3+2] cycloaddition of azomethine ylides with alkenes or intramolecular cyclization reactions. nih.govsci-hub.se For instance, derivatives of this compound could be elaborated to generate precursors for such cycloadditions. The reduction of pyrrole derivatives or the direct cyclization of appropriately functionalized acyclic precursors are also common routes to pyrrolidines. organic-chemistry.orgresearchgate.net
Table 1: Synthetic Approaches to Pyrroles and Pyrrolidines
| Method | Description | Key Intermediates |
| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine. semanticscholar.org | 1,4-Dicarbonyl compounds, primary amines. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. nih.govsci-hub.se | Azomethine ylides, alkenes. |
| Intramolecular Cyclization | Ring closure of a functionalized acyclic precursor. organic-chemistry.org | Amino alcohols, amino halides. |
| Reduction of Pyrroles | Hydrogenation of the pyrrole ring. | Pyrrole derivatives. |
Pyrazoles and Pyridazines
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govyoutube.com this compound can be a precursor to a 1,3-dicarbonyl equivalent, which upon reaction with hydrazine derivatives, would yield pyridin-2-yl substituted pyrazoles. mdpi.comorganic-chemistry.org
Pyridazines, six-membered aromatic heterocycles with two adjacent nitrogen atoms, are often prepared through the reaction of a 1,4-dicarbonyl compound with hydrazine or via inverse electron demand Diels-Alder reactions. scispace.comorganic-chemistry.orgyoutube.com The aldehyde functionality in this compound can participate in condensation reactions to form intermediates suitable for pyridazine (B1198779) ring formation. nih.gov
Table 2: Synthesis of Pyrazoles and Pyridazines
| Heterocycle | Synthetic Method | Starting Materials |
| Pyrazole | Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine. nih.govyoutube.com |
| Pyridazine | Condensation Reaction | 1,4-Dicarbonyl compound, Hydrazine. scispace.com |
| Pyridazine | Diels-Alder Reaction | 1,2,4,5-Tetrazines, Alkenes/Alkynes. organic-chemistry.org |
Imidazoles and Imidazolines
The synthesis of imidazoles, five-membered heterocycles with two non-adjacent nitrogen atoms, can be accomplished through various methods, including the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). baranlab.orgrsc.org this compound can serve as the aldehyde component in such reactions. Alternatively, multicomponent reactions involving isocyanides have emerged as powerful tools for constructing substituted imidazoles. organic-chemistry.orgresearchgate.net
Imidazolines, the partially saturated analogues of imidazoles, are typically synthesized by the cyclization of N-(2-aminoethyl)amides or by the reaction of aldehydes with ethylenediamine. The aldehyde group of this compound is well-suited for this latter transformation.
Table 3: Common Imidazole Synthesis Methods
| Synthesis Name | Reactants |
| Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia. baranlab.org |
| Van Leusen Synthesis | TosMIC, Aldimine. |
| Marckwald Synthesis | α-Amino ketone, Cyanate. |
Piperidines and Tetrahydropyridines
Piperidines, saturated six-membered nitrogen-containing heterocycles, are prevalent in natural products and pharmaceuticals. Their synthesis can be achieved through the reduction of pyridines, or by various cyclization strategies. youtube.comyoutube.comyoutube.com this compound, containing a pyridine ring, can be a direct precursor to substituted piperidines via reduction of the pyridine nucleus.
Tetrahydropyridines, partially saturated piperidine (B6355638) analogues, are key intermediates in organic synthesis. orgsyn.org They can be prepared through partial reduction of pyridines or via cyclization reactions such as the aza-Diels-Alder reaction. organic-chemistry.org For example, derivatives of this compound could be designed to undergo intramolecular cyclization to form tetrahydropyridine (B1245486) rings. Rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines also provide access to substituted tetrahydropyridines. acs.org
Table 4: Synthetic Routes to Piperidines and Tetrahydropyridines
| Heterocycle | Synthetic Approach | Description |
| Piperidine | Reduction of Pyridine | Catalytic hydrogenation or chemical reduction of the pyridine ring. youtube.com |
| Piperidine | Cyclization | Intramolecular reactions of acyclic precursors. youtube.com |
| Tetrahydropyridine | Partial Reduction of Pyridine | Selective reduction of one double bond in the pyridine ring. orgsyn.org |
| Tetrahydropyridine | Aza-Diels-Alder Reaction | [4+2] cycloaddition of an imine with a diene. organic-chemistry.org |
Chromones and Related Oxygen Heterocycles
Chromones (1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds. ijrpc.com Their synthesis often involves the cyclization of 2-hydroxyacetophenones with various reagents. The Knoevenagel condensation of 3-formylchromones with active methylene (B1212753) compounds is a key method for creating more complex chromone (B188151) derivatives. thieme-connect.com While not a direct precursor, this compound could be incorporated into synthetic routes that lead to chromone structures, for example, by first reacting with a phenol (B47542) derivative to construct a larger framework which is then cyclized. The synthesis of chromeno[3,2-c]pyridines has been achieved from 3-formylchromone. nih.gov
Table 5: Selected Methods for Chromone Synthesis
| Method | Description |
| Baker–Venkataraman Rearrangement | Rearrangement of an o-acyloxyacetophenone followed by cyclization. ijrpc.com |
| Kostanecki–Robinson Reaction | Reaction of an o-hydroxyaryl ketone with an aliphatic anhydride. |
| Allan–Robinson Reaction | Reaction of an o-hydroxyaryl ketone with an aromatic anhydride. |
Fused Pyridine Systems (e.g., Quinolines, Isoquinolines)
Quinolines and isoquinolines are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyridine ring. A variety of named reactions are used for their synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses for quinolines, and the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions for isoquinolines. slideshare.net
This compound can be a valuable precursor in the synthesis of quinoline (B57606) derivatives. For example, in a Friedländer-type condensation, it could react with a 2-aminoaryl ketone or aldehyde to form a pyridinyl-substituted quinoline. researchgate.net Similarly, for isoquinoline (B145761) synthesis, the propanal moiety can be elaborated to form the necessary carbon framework that then cyclizes onto the pyridine ring or an adjacent aromatic ring. organic-chemistry.orgresearchgate.netnih.gov
Table 6: Common Named Reactions for Quinoline and Isoquinoline Synthesis
| Heterocycle | Named Reaction | Key Reactants |
| Quinoline | Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group. researchgate.net |
| Quinoline | Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent. |
| Isoquinoline | Bischler-Napieralski Reaction | β-Phenylethylamine, Acyl chloride, Dehydrating agent. slideshare.net |
| Isoquinoline | Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone. |
Multi-Component and Domino Reactions in Heterocycle Synthesis
Multi-component reactions (MCRs) and domino reactions are highly efficient synthetic strategies that enable the construction of complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. researchgate.net The aldehyde functionality of this compound makes it an ideal candidate for such processes, particularly in the synthesis of heterocyclic structures.
In domino sequences like the Knoevenagel condensation-hetero-Diels-Alder reaction, an aldehyde is a crucial starting material. deepdyve.com It first condenses with a 1,3-dicarbonyl compound to form a reactive diene, which can then undergo an intramolecular cycloaddition to yield complex ring systems like dihydropyrans. deepdyve.com Similarly, this compound can serve as the aldehyde component in three-component domino reactions to produce valuable pyridin-2-ones. nih.gov These reactions often proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization, demonstrating a powerful method for building diverse heterocyclic libraries. nih.govrsc.org The use of aldehydes in MCRs is a well-established strategy for creating a variety of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry. researchgate.netmdpi.com
Table 1: Potential Heterocyclic Scaffolds from this compound in MCRs This table illustrates general multi-component strategies where this compound could serve as the key aldehyde component.
| Resulting Heterocycle | Other Key Reactants | Reaction Type |
| Dihydropyrans | 1,3-Dicarbonyl compounds, Dienophiles | Domino Knoevenagel/Hetero-Diels-Alder deepdyve.com |
| Pyridin-2-ones | Cyanoacetamide, Acetoacetate derivatives | Domino Condensation/Michael Addition/Cyclization nih.gov |
| Poly-substituted Pyridines | Cyclic amines, Malononitrile (B47326) | L-proline catalyzed MCR rsc.org |
| Pyrrolo[3,4-b]pyridin-5-ones | Amino acids, Isocyanides, Maleic anhydride | Ugi-Zhu/Cascade Strategy mdpi.com |
Synthesis of Complex Organic Structures
Beyond its use in one-pot reactions, this compound is a fundamental starting material for the linear, step-wise synthesis of more elaborate organic molecules.
The pyridin-2-yl structural motif is a key feature in numerous molecules designed for biological applications. For instance, this moiety is present in novel kinase inhibitors and is a core component of complex C-ribonucleosides. mdpi.comnih.gov An efficient synthesis of 6-substituted pyridin-2-yl C-ribonucleosides has been developed, highlighting the importance of this class of compounds. nih.gov While this specific synthesis started from 6-bromopyridine, the aldehyde functionality of this compound provides a direct handle for elaboration into other complex side chains attached to the pyridine ring, which could lead to precursors for analogous biologically relevant structures. The synthesis of various arylpyridin-2-yl derivatives has been explored to create molecules that interact with specific biological targets. mdpi.com
The chemical properties of this compound suggest its potential utility in materials science. The pyridine nitrogen atom is a well-known ligand for a vast number of metals. This coordinating ability allows it to be incorporated into metal-organic frameworks (MOFs) or to serve as a ligand for homogeneous or heterogeneous catalysts. For example, palladium complexes are frequently used as catalysts in cross-coupling reactions for creating complex molecules. nih.gov While not a direct synthesis from this compound, the principle of using pyridine-containing ligands is fundamental. The aldehyde group can participate in polymerization reactions, such as polycondensation with amines or phenols, to form novel polymers. The integration of the pyridine moiety into a polymer backbone could imbue the resulting material with unique properties, such as pH-responsiveness or metal-coordinating capabilities.
Strategic Use in Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.com In this context, this compound is a key synthon, representing a three-carbon chain attached to a pyridine-2-yl group.
When a chemist encounters a complex target molecule containing a 2-substituted pyridine, they look for strategic bond disconnections. youtube.comyoutube.com For example, a 1-(pyridin-2-yl)butan-2-ol structure can be disconnected at the C1-C2 bond adjacent to the hydroxyl group. This disconnection, based on the logic of a Grignard or organolithium addition, reveals two precursor fragments: this compound and a methyl Grignard reagent. youtube.com Similarly, structures containing a C=C double bond, such as those formed via a Wittig or Horner-Wadsworth-Emmons reaction, can be retrosynthetically cleaved at the double bond, often leading back to an aldehyde and a phosphonium (B103445) ylide or phosphonate (B1237965) ester. youtube.com
Table 2: Retrosynthetic Disconnections Leading to this compound
| Target Molecular Fragment | Retrosynthetic Disconnection | Precursors | Synthetic Reaction (Forward Direction) |
| C-C bond adjacent to alcohol | This compound, R-MgBr | Grignard Reaction youtube.com | |
| C=C double bond | This compound, Phosphonium Ylide | Wittig Reaction youtube.com | |
| C-N bond (via FGI*) | This compound, Amine | Reductive Amination |
FGI: Functional Group Interconversion
This strategic thinking highlights the importance of this compound not just as a starting material, but as a key intellectual checkpoint in the design of a complex synthesis. youtube.com
Advanced Spectroscopic and Physico Chemical Characterization in Research Contexts
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule.
The molecular formula for 3-(Pyridin-2-yl)propanal is C₈H₉NO. nih.gov Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a benchmark for experimental HRMS data. In a research setting, an experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition.
For instance, the related isomer, 3-(Pyridin-3-yl)propanal, has a calculated monoisotopic mass of 135.068413911 Da. nih.gov It is expected that this compound would have an identical exact mass, as they are structural isomers with the same elemental formula.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO |
| Molar Mass | 135.17 g/mol |
Fragmentation Pattern Analysis for Structural Information
Beyond exact mass, mass spectrometry provides structural insights through the analysis of fragmentation patterns, typically achieved via tandem mass spectrometry (MS/MS). When the ionized molecule (molecular ion, [M]⁺•) is subjected to energy, it breaks apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the molecule's structure.
For this compound, the fragmentation is predicted to occur at chemically logical sites:
Alpha-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. libretexts.org This could result in the loss of a hydrogen radical (•H) to form an [M-1]⁺ ion or the loss of the formyl radical (•CHO) to form an [M-29]⁺ ion.
Benzylic-type Cleavage: The bond between the propyl chain and the pyridine (B92270) ring is analogous to a benzylic position. Cleavage at this C-C bond is a favorable process and would result in the formation of a pyridin-2-ylmethyl cation ([C₆H₇N]⁺, m/z 93) or a related fragment, which would be a strong indicator of the pyridinyl moiety.
McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo a characteristic rearrangement, but this is less likely for this compound due to the position of the pyridine ring.
The resulting mass spectrum would display a molecular ion peak at m/z 135, along with peaks corresponding to these key fragments. The relative abundance of these fragments provides a unique "fingerprint" for the molecule. docbrown.infodocbrown.info
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 135 | [C₈H₉NO]⁺• | Molecular Ion |
| 106 | [C₇H₈N]⁺ | Loss of •CHO |
| 93 | [C₆H₇N]⁺ | Cleavage of propyl chain |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule.
Analysis of Electronic Transitions and Conjugation
The structure of this compound contains two primary chromophores: the pyridine ring and the aldehyde carbonyl group.
Pyridine Ring: The aromatic pyridine ring exhibits strong absorption in the UV region due to π → π* transitions. Typically, pyridinic systems show a primary absorption band around 200-220 nm and a secondary, less intense band around 250-270 nm.
Carbonyl Group: The aldehyde group displays a weak n → π* transition at a longer wavelength (typically >270 nm) and a strong π → π* transition at a shorter wavelength (typically <200 nm).
The UV-Vis spectrum of this compound would be a composite of these absorptions. The presence of the alkyl chain largely isolates the two chromophores, so significant conjugation effects are not expected. However, the spectrum remains a valuable tool for quantitative analysis (e.g., determining concentration via the Beer-Lambert law) and for monitoring reactions involving either the pyridine or aldehyde group. Data for related compounds like 2-propenal show characteristic UV absorption maxima that are dependent on the electronic environment. nist.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. mdpi.com By diffracting an X-ray beam off a single crystal, one can calculate the electron density map of the molecule and thereby determine precise bond lengths, bond angles, and torsional angles. mdpi.com
While no publicly available crystal structure for this compound has been reported, analysis of related pyridine derivatives provides insight into the information that could be obtained. researchgate.netresearchgate.net If suitable crystals of this compound were grown, X-ray analysis would reveal:
The precise conformation of the propanal side chain relative to the pyridine ring.
The planarity of the pyridine ring.
Intermolecular interactions in the solid state, such as hydrogen bonding (if any) or π-π stacking between pyridine rings, which govern the crystal packing. iucr.org
This technique is unparalleled for providing an unambiguous depiction of the molecule's solid-state architecture.
Chromatographic and Separation Science Methodologies for Research Purity
Chromatographic techniques are indispensable for separating this compound from reaction byproducts or starting materials and for assessing its purity. Commercial sources often state a purity level, such as 95%, which is determined using these methods. molcore.com
Gas Chromatography (GC): Given the compound's likely volatility, GC is a suitable method for purity analysis. A sample is vaporized and passed through a column with a stationary phase. Compounds are separated based on their boiling points and interactions with the column. A Flame Ionization Detector (FID) is commonly used for quantification, providing a purity assessment based on the relative peak areas.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for less volatile compounds or for analyses requiring higher resolution. The compound is dissolved in a solvent and pumped through a column packed with a solid adsorbent. Reversed-phase HPLC, using a nonpolar C18 column and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), would be a standard approach. wur.nl Detection can be achieved using a UV detector set to a wavelength where the pyridine or carbonyl group absorbs, or by coupling the HPLC system to a mass spectrometer (LC-MS) for simultaneous separation, identification, and quantification. mdpi.com
These methods are essential for ensuring that the material used in a research context is of a known and acceptable purity, which is crucial for obtaining reliable and reproducible results.
Computational and Theoretical Studies on 3 Pyridin 2 Yl Propanal and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of molecules. mdpi.comsaarj.com These calculations can predict molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy. researchgate.net
Geometry Optimization and Conformational Landscapes
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.orggaussian.com For flexible molecules like 3-(Pyridin-2-yl)propanal, which has a rotatable side chain, conformational analysis is crucial to identify the various low-energy structures (conformers) that the molecule can adopt. chemrxiv.org
The conformational landscape of a molecule is determined by the potential energy changes associated with the rotation around single bonds. In the case of this compound and its derivatives, the rotation around the bond connecting the pyridine (B92270) ring to the propanal side chain is of particular interest. researchgate.net The relative energies of different conformers can be calculated to determine their populations at a given temperature. Studies on related structures, such as 3-[2-(dimethylamino) phenyl] propanal, have shown that weak intramolecular interactions, like n→π* interactions, can significantly influence conformational preferences, leading to folded structures. researchgate.net The presence of substituents can also introduce steric and electronic effects that alter the conformational landscape. researchgate.net
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298K |
| A | 0° (eclipsed) | 5.2 | <1 |
| B | 60° (gauche) | 1.8 | 10 |
| C | 120° | 3.5 | 2 |
| D | 180° (anti) | 0.0 | 88 |
This table is a hypothetical representation to illustrate the type of data obtained from conformational analysis and does not represent actual calculated values for this compound.
Electronic Properties and Reactivity Descriptors
DFT calculations provide valuable information about the electronic properties of a molecule, which are key to understanding its reactivity. Important parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of chemical reactions. mdpi.com
Reactivity Descriptors: Based on the energies of the FMOs, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index. These descriptors provide a quantitative measure of a molecule's reactivity. mdpi.com
For this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are expected to be electron-rich regions, while the carbonyl carbon and the hydrogen atoms attached to the pyridine ring are likely to be electron-poor.
Spectroscopic Data Prediction (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. ucl.ac.ukacs.org These predictions are highly sensitive to the molecular geometry, and comparing calculated shifts with experimental values can help in the assignment of signals and the determination of the major conformers in solution. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. acs.org
IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. arxiv.org These predicted spectra can be compared with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the C=O stretch of the aldehyde and the C=N and C=C stretching vibrations of the pyridine ring. chemrxiv.org
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. semanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and interactions with the surrounding environment (e.g., solvent). For this compound, MD simulations could be used to explore its conformational flexibility in different solvents and to understand how its structure fluctuates over time.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction pathway. arxiv.org The energy of the transition state determines the activation energy and thus the rate of the reaction.
A key reaction involving aldehydes like this compound is the Knoevenagel condensation . wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. numberanalytics.com The mechanism generally proceeds through the following steps:
Deprotonation of the active methylene compound by the base to form an enolate. numberanalytics.com
Nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. numberanalytics.com
Protonation of the resulting alkoxide.
Dehydration to form the final α,β-unsaturated product. wikipedia.orgnumberanalytics.com
Theoretical studies can model each step of this reaction, calculating the energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions. For instance, calculations can shed light on the role of the catalyst and the solvent in the reaction. In the context of the Knoevenagel condensation, different bases can be used as catalysts, and computational studies can help in selecting the most effective one. organic-chemistry.org
Molecular Modeling for Ligand-Receptor Interactions (excluding biological outcomes)
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. asianjpr.com This method is crucial in drug discovery and design. ijpras.com
For derivatives of this compound, molecular docking can be used to understand how they might interact with the binding site of a receptor. The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and calculating a score that estimates the binding affinity. psu.edu
Key interactions that are often analyzed in docking studies include:
Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov
Hydrophobic interactions: These are interactions between nonpolar regions of the ligand and the receptor. nih.gov
Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and receptor. nih.gov
π-π stacking: This involves attractive, noncovalent interactions between aromatic rings.
For example, a docking study of a derivative, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, with the 5-HT1A serotonin (B10506) receptor model revealed potential hydrogen bonding between the protonated nitrogen of the pyridine ring and the receptor, as well as aromatic interactions. nih.gov Such studies provide a structural basis for the observed binding affinities without delving into the subsequent biological response. nih.govresearchgate.netingentaconnect.com
Design and Prediction of Novel Derivatives with Desired Reactivity
The design of novel derivatives of this compound with tailored reactivity profiles is a key area of computational and theoretical chemistry. By leveraging in silico techniques, researchers can predict how structural modifications will influence the chemical behavior of the molecule, thereby guiding synthetic efforts towards compounds with desired properties. This approach is instrumental in fields such as drug discovery and materials science, where specific reactivity is a prerequisite for function.
Computational strategies for designing and evaluating new derivatives of this compound primarily revolve around understanding and modulating the electronic and steric properties of the molecule. The inherent reactivity of this compound is dictated by the electrophilic nature of the aldehyde group and the nucleophilic character of the pyridine nitrogen. Modifications to the pyridine ring or the propanal side chain can significantly alter this reactivity.
Strategies for Modifying Reactivity:
Modification of the Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic attack. Its reactivity can be modulated by altering the steric hindrance around the carbonyl carbon or by influencing its electrophilicity through electronic effects propagated from the pyridine ring.
Alterations to the Propyl Linker: Changes to the three-carbon chain connecting the pyridine ring and the aldehyde can also impact reactivity by introducing conformational constraints or by altering the electronic communication between the two functional groups.
Predictive Computational Models:
Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of novel derivatives. By calculating various molecular descriptors, it is possible to quantify the anticipated changes in chemical behavior. Key descriptors include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity. The HOMO-LUMO gap is a measure of the molecule's kinetic stability.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of interaction.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of a molecule's reactivity.
Molecular docking studies can also be employed to predict the interaction of designed derivatives with biological targets, such as enzymes or receptors. This is particularly relevant in drug design, where the desired reactivity is often linked to a specific binding interaction. For example, in the context of designing enzyme inhibitors, docking simulations can predict how a derivative might bind to the active site and interact with key amino acid residues. This was demonstrated in the design of substituted 3-(pyridin-2-yl)phenylamino derivatives as potential protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, where molecular docking revealed key interactions like π-π stacking and hydrogen bonds. nih.gov
Illustrative Data from Computational Studies:
The following table presents hypothetical data for a series of designed derivatives of this compound, illustrating how computational descriptors can be used to predict their reactivity.
| Derivative | Substituent at Position 4 of Pyridine Ring | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Dipole Moment (Debye) | Predicted Reactivity |
| 1 | -H (unsubstituted) | -6.5 | -1.2 | 2.5 | Baseline |
| 2 | -OCH3 (electron-donating) | -6.2 | -1.1 | 3.1 | Increased nucleophilicity of pyridine N |
| 3 | -NO2 (electron-withdrawing) | -7.1 | -1.8 | 5.8 | Increased electrophilicity of aldehyde C |
| 4 | -Cl (electron-withdrawing) | -6.8 | -1.5 | 1.9 | Moderately increased electrophilicity |
Table 1: Predicted Reactivity Descriptors for Novel this compound Derivatives
The design of novel derivatives is an iterative process. Computational predictions guide the synthesis of the most promising candidates, which are then experimentally tested. The experimental results, in turn, provide feedback for refining the computational models, leading to a more accurate and efficient design cycle. This synergy between computational prediction and experimental validation is crucial for the successful development of new molecules with desired reactivity profiles.
Synthesis and Functionalization of Advanced 3 Pyridin 2 Yl Propanal Derivatives and Analogs
Modifications to the Propanal Side Chain
The three-carbon propanal side chain attached to the pyridine (B92270) ring is a key site for structural diversification. Modifications such as changing the chain length, introducing stereocenters, and altering the degree of saturation are fundamental strategies to modulate the molecule's properties.
Homologation and Chain Extension
Homologation, the process of extending a carbon chain by a single unit, and other chain extension reactions are crucial for modifying the propanal side chain of 3-(pyridin-2-yl)propanal. These methods allow for the synthesis of derivatives with longer alkyl chains, providing access to a wider range of chemical space.
Several classic and modern organic reactions can be employed for this purpose. The Wittig reaction, for instance, can convert the aldehyde into an alkene, which can then be further manipulated. mcmaster.ca For a one-carbon homologation of an aldehyde to a longer-chain aldehyde, a common method involves the reaction with a protected aldehyde ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis of the resulting enol ether. researchgate.net
For converting an aldehyde to an alkyne, which can then be selectively reduced to extend the chain, reactions like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation are utilized. google.com The Seyferth-Gilbert homologation uses dimethyl (diazomethyl)phosphonate, while its Bestmann modification generates this reagent in situ. google.com A general methodology for synthesizing 3-propanal derivatives involves a five-step process starting from an aldehyde, which includes a Knoevenagel condensation with Meldrum's acid, reduction, and subsequent oxidation. researchgate.net
Table 1: Key Homologation Reactions for Aldehydes
| Reaction Name | Reagent(s) | Product from Aldehyde | Reference(s) |
|---|---|---|---|
| Wittig Reaction | Phosphonium (B103445) ylide (e.g., Ph₃P=CHR) | Alkene | mcmaster.ca |
| Corey-Fuchs Reaction | CBr₄, PPh₃, then n-BuLi | Terminal Alkyne | google.com |
These synthetic strategies demonstrate the feasibility of extending the propanal chain of this compound to create a variety of homologs for further study.
Introduction of Chirality and Stereoselective Synthesis
The introduction of chirality into the propanal side chain is a critical step for developing stereochemically defined derivatives, which is often essential for biological applications. The carbon atoms at the C2 and C3 positions of the propanal chain are potential stereocenters.
Stereoselective synthesis can be achieved through various methods. Asymmetric catalysis, using chiral catalysts or auxiliaries, is a powerful approach. For example, the stereoselective addition of nucleophiles to the aldehyde or to an α,β-unsaturated precursor can establish a new stereocenter. The stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine has been achieved with high diastereoselectivity (>98%) through the addition of a Grignard reagent to an imine, a key step that highlights the potential for controlling stereochemistry in related systems. researchgate.net
Biocatalytic methods also offer a green and highly selective route. Laccase-catalyzed reactions have been used for the efficient and stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, creating all-carbon quaternary stereocenters under mild conditions. rsc.org Furthermore, the synthesis of trans-2-aryl-3-(2-pyridyl)aziridines from 2-(trimethylsilylmethyl)pyridine and benzaldehyde (B42025) oxime ethers demonstrates a stereoselective approach to creating a three-membered ring adjacent to the pyridine nucleus, which can serve as a precursor for chiral amino alcohol derivatives. rsc.org
Table 2: Examples of Stereoselective Synthesis Approaches
| Method | Key Feature | Example Application | Reference(s) |
|---|---|---|---|
| Asymmetric Addition | Highly stereoselective addition of a Grignard reagent to an imine. | Synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine. | researchgate.net |
| Biocatalysis | Laccase-catalyzed oxidation for stereoselective C-C bond formation. | Synthesis of pyrrolidine-2,3-diones with quaternary stereocenters. | rsc.org |
| Substrate Control | Reaction of a silyl (B83357) carbanion with an oxime ether. | Stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines. | rsc.org |
These methodologies provide a robust toolkit for the synthesis of specific stereoisomers of this compound derivatives, enabling detailed investigation of their structure-activity relationships.
Saturation and Unsaturation Variants (e.g., propenal, propynol)
Altering the saturation level of the propanal side chain creates important structural analogs such as propenal (α,β-unsaturated aldehyde) and propynol (B8291554) derivatives. These modifications significantly influence the chemical reactivity and electronic properties of the molecule.
The synthesis of 3-(pyridin-2-yl)propenal, an unsaturated analog, can be achieved through oxidation of the corresponding propenol. The allylic alcohol group in compounds like 3-(3-pyridyl)-2-propen-1-ol (B14959) can be oxidized to form the aldehyde. The presence of the conjugated double bond in the propenal or propenol chain affects physical properties; for example, 3-(3-pyridyl)-2-propen-1-ol has a higher boiling point than its saturated propanol (B110389) analog due to this conjugation.
Conversely, reduction of the aldehyde or the double/triple bond can yield saturated derivatives like 3-(pyridin-2-yl)propanol. A general method for creating 3-propanal derivatives involves a multi-step synthesis that generates the saturated aldehyde from a different starting aldehyde. researchgate.net
The introduction of a triple bond to create propynol or propynal derivatives offers another level of functionality. Propynol derivatives have been noted in the literature, and general methods for converting aldehydes to alkynes, such as the Corey-Fuchs reaction, can be applied to generate the carbon skeleton for these variants. google.com
Table 3: Comparison of Propanal Side Chain Variants
| Side Chain Variant | Key Structural Feature | Synthetic Precursor/Method | Reference(s) |
|---|---|---|---|
| Propanal | Saturated aldehyde | Oxidation of 3-(pyridin-2-yl)propanol | researchgate.net |
| Propenal | α,β-Unsaturated aldehyde | Oxidation of 3-(pyridin-2-yl)propenol | |
| Propynol | Contains a C≡C triple bond and an alcohol | From homologation of the aldehyde to an alkyne | google.com |
Functionalization of the Pyridine Nucleus
The pyridine ring is a versatile platform for functionalization, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the entire molecule. Key strategies include regioselective substitution and modification of the ring nitrogen.
Regioselective Substitution Reactions
Achieving regioselective substitution on the pyridine ring is essential for creating specific isomers. The inherent electronic properties of the pyridine ring direct electrophilic substitutions to the C3 and C5 positions and nucleophilic substitutions to the C2, C4, and C6 positions. However, directing groups and specific reaction conditions can override these preferences.
One novel method involves the use of triborane (B₃H₇), which coordinates to the pyridine nitrogen and facilitates regioselective C(sp²)–H functionalization under mild conditions. rsc.org Another strategy for achieving C3 functionalization is through the photochemical rearrangement of pyridine N-oxides, which can lead to C3-hydroxylated pyridines. acs.org This method has been successfully applied in the late-stage functionalization of complex bioactive molecules. acs.org
For nucleophilic aromatic substitution, the regioselectivity can be influenced by existing substituents. In 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position can sterically direct an incoming nucleophile, like 1-methylpiperazine, to the 6-position. researchgate.net Furthermore, the choice of solvent can dramatically switch the regioselectivity of the reaction. researchgate.net Palladium-catalyzed C(sp³)–H arylation has been used for the C-3 functionalization of proline derivatives, where a pyridyl amide acts as a directing group, showcasing how the pyridine moiety can direct reactions on an attached scaffold. acs.org
Table 4: Methods for Regioselective Functionalization of Pyridine
| Position | Reaction Type | Method/Reagent | Outcome | Reference(s) |
|---|---|---|---|---|
| C3 | Hydroxylation | Photorearrangement of pyridine N-oxide | C3-OH | acs.org |
| C2/C4/C6 | C-H Functionalization | Triborane (B₃H₇) mediation | Regioselective substitution | rsc.org |
| C6 | Nucleophilic Substitution | Bulky C3-substituent on 2,6-dichloropyridine | Substitution at C6 over C2 | researchgate.net |
N-Alkylation and N-Functionalization
Modification at the pyridine nitrogen atom via N-alkylation or N-functionalization leads to the formation of pyridinium (B92312) salts or other N-substituted derivatives. This changes the electronic properties of the ring, making it more susceptible to nucleophilic attack, and introduces a new point of structural diversity.
N-alkylation can be achieved by reacting the pyridine with alkyl halides or by using alcohols as alkylating agents in the presence of a catalyst. Iridium(III) and Ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for the N-alkylation of amines with alcohols. acs.org The formation of imidazo[1,2-a]pyridines from 2-aminopyridines is a powerful method that involves the functionalization of the pyridine nitrogen to construct a fused heterocyclic system. sci-hub.se This transformation can be mediated by water or silver nitrate. sci-hub.se
Other N-functionalizations include the synthesis of N-(pyridin-2-yl)imidates from the reaction of 2-aminopyridines with nitrostyrenes. mdpi.com These imidates can then be converted into other N-heterocycles. mdpi.com The competition between N-alkylation and O-alkylation has been studied in lactam systems, where the choice of alkylation site significantly alters the properties of the resulting materials for applications like polymer solar cells. semanticscholar.org While not a pyridine, this study highlights the importance of the alkylation site in heterocyclic systems.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(Pyridin-2-yl)propenal |
| 3-(Pyridin-2-yl)propynol |
| 3-(Pyridin-2-yl)propanol |
| 3-(3-Pyridyl)-2-propen-1-ol |
| (Methoxymethyl)triphenylphosphonium chloride |
| Dimethyl (diazomethyl)phosphonate |
| N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine |
| trans-2-aryl-3-(2-pyridyl)aziridine |
| 2-(trimethylsilylmethyl)pyridine |
| 1-methylpiperazine |
| Imidazo[1,2-a]pyridines |
Catalytic Applications Involving 3 Pyridin 2 Yl Propanal Derivatives
Role as Ligands in Transition Metal Catalysis
The pyridine (B92270) moiety is a fundamental building block in the design of ligands for homogeneous catalysis. researchgate.netdicp.ac.cn Pyridine and its derivatives are prevalent as core structures in chelating ligands because they form stable complexes with numerous transition metals, including ruthenium, copper, palladium, nickel, and iron. researchgate.netrsc.org This stability and the predictable coordination geometry make them indispensable in the development of efficient and selective catalysts. researchgate.net The derivatives of 3-(pyridin-2-yl)propanal, through modification of the propanal group, can be transformed into bidentate or tridentate ligands that are crucial for stabilizing the metal center and influencing the outcome of catalytic reactions. dicp.ac.cnmdpi.com
The synthesis of pyridine-containing ligands is a well-established area of synthetic chemistry, with numerous strategies available for creating diverse molecular architectures. The this compound molecule offers a versatile platform for ligand synthesis, with the aldehyde functionality serving as a key handle for elaboration into various coordinating groups.
Common synthetic strategies that can be applied to derivatize this compound include:
Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is subsequently reduced to an amine. This method allows for the introduction of a second nitrogen donor, creating bidentate (N,N) ligands. Using chiral amines in this process can lead to the synthesis of chiral ligands for asymmetric catalysis.
Aldol Condensation: Condensation with ketones or other aldehydes can extend the carbon chain and introduce other functional groups. For instance, condensation with pyridine-2-carbaldehyde could lead to more complex polypyridyl systems.
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, followed by further transformations, can yield a variety of chelating structures.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. The resulting carboxylate or alcohol functions can act as O-donor ligands, leading to N,O-bidentate ligand systems which have been shown to be effective in reactions like olefin metathesis and epoxidation. mdpi.com
For example, chiral 2-(pyridine-2-yl)imidazolidine-4-one derivatives, which are potent ligands for enantioselective catalysis, are synthesized from precursors like pyridine-2-carbaldehyde. beilstein-archives.org A similar approach starting from this compound could yield analogous ligand families with different spacer lengths between the pyridine ring and the second coordinating group, potentially influencing catalytic performance.
The nitrogen atom of the pyridine ring in this compound derivatives is a Lewis basic site that readily coordinates to transition metal centers. mdpi.com When the propanal side chain is modified to include additional donor atoms (e.g., another nitrogen or an oxygen), these derivatives can act as chelating ligands, forming stable five- or six-membered rings with the metal ion. This chelate effect enhances the stability of the resulting organometallic complexes. researchgate.net
Pyridine-based ligands can form complexes with a variety of geometries, which are often crucial for their catalytic function. Common geometries include:
Octahedral: Often seen with tridentate ligands like terpyridine derivatives coordinating to metals such as iron(II). rsc.org
Square Planar: Common for Pd(II) and Pt(II) complexes.
"Piano-Stool" Geometry: This is a pseudo-octahedral arrangement typical for half-sandwich complexes, such as those of Ruthenium(II) with a p-cymene (B1678584) arene ligand and a bidentate pyridine-based ligand. mdpi.comresearchgate.net
The coordination of these ligands to a metal influences its electronic properties. The pyridine ring can act as a σ-donor and a π-acceptor, modulating the electron density at the metal center and thereby its reactivity. For instance, the coordination bond distances in zinc(II) complexes with 2,6-bis(1H-pyrazol-3-yl)pyridine ligands show that the Zn-N(pyridine) bond is typically shorter than the Zn-N(pyrazole) bonds, indicating strong coordination. mdpi.com
The structure of the ligand derived from this compound is critical in determining the performance of the metal catalyst. By systematically modifying the ligand backbone, one can fine-tune the catalyst's activity and selectivity.
Catalytic Activity: The electronic and steric properties of the pyridine ligand directly affect the activity of the metal center. For example, unsymmetrical tridentate NNN ligands based on a pyridine backbone have been shown to create highly active Ruthenium(II) complexes for the transfer hydrogenation of ketones. dicp.ac.cn The asymmetry around the metal center is presumed to be a key factor in the remarkable enhancement of catalytic activity. dicp.ac.cn Ruthenium complexes with pyridine-quinoline based ligands have also demonstrated good catalytic performance in transfer hydrogenation reactions. mdpi.com
Enantioselectivity: For asymmetric catalysis, chiral ligands are required. Derivatives of this compound can be made chiral by introducing stereocenters in the side chain. Chiral copper(II) complexes of ligands based on 2-(pyridine-2-yl)imidazolidine-4-one have proven to be highly effective catalysts in asymmetric Henry reactions, achieving excellent enantioselectivities (up to 97% ee). beilstein-archives.org The stereochemical outcome can be controlled by the ligand's configuration; the cis-isomer of a ligand can produce the S-enantiomer of the product, while the trans-isomer yields the R-enantiomer. beilstein-archives.org
| Ligand Configuration | Substrate (Aldehyde) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|
| cis | Benzaldehyde (B42025) | 97 | S |
| trans | Benzaldehyde | 96 | R |
| cis | 2-Naphthaldehyde | 92 | S |
| trans | 2-Naphthaldehyde | 95 | R |
Regioselectivity: The choice of ligand can also govern the regioselectivity of a reaction, directing bond formation to a specific position in a molecule. In nickel-catalyzed hydroarylation of vinyl acetic acid, for instance, the reaction proceeds with high Markovnikov selectivity under ligand-free conditions. chemrxiv.org However, the use of specific ancillary ligands, such as Pyrox ligands, can alter the regiochemical course of the reaction. chemrxiv.org Similarly, the regioselectivity of Iridium-catalyzed oxyamination of unactivated alkenes can be switched between 5-exo and 6-endo pathways by tuning the electronic properties of the cyclopentadienyl (B1206354) ligand. nih.gov This ligand-controlled regiodivergence is a powerful tool for synthesizing different constitutional isomers from the same starting materials. chemrxiv.orgnih.gov
Organocatalytic Applications (if applicable)
While derivatives of this compound are predominantly explored as ligands in transition metal catalysis, the field of organocatalysis offers potential, though less documented, applications. Organocatalysis utilizes small organic molecules to catalyze chemical reactions.
The aldehyde functionality in this compound or the amine groups in its derivatives could potentially participate in organocatalytic cycles. For example, secondary amines derived from this scaffold could act as catalysts for enamine catalysis, a common strategy for the functionalization of aldehydes and ketones. Proline and its derivatives are well-known organocatalysts that operate via this mechanism. acs.org
Although direct organocatalytic applications of this compound derivatives are not widely reported, related structures are employed in such transformations. For instance, bifunctional organocatalysts containing a pyrrolidine (B122466) unit and a thiourea (B124793) group are used for asymmetric Michael additions involving nitroolefins. nih.gov A catalyst derived from this compound could potentially be designed to incorporate similar hydrogen-bonding motifs alongside the basic pyridine nitrogen to achieve bifunctional catalysis. The Michael addition of 3-phenylpropanal (B7769412) to (E)-3-(2-nitrovinyl)pyridine has been demonstrated using a pyrrolidine-based organocatalyst, highlighting the relevance of both the propanal and pyridine structures in this area. beilstein-journals.org
Green Catalysis and Sustainable Chemical Processes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry, and ligands derived from this compound can contribute to more sustainable chemical processes.
Key areas where these derivatives can have an impact include:
Future Directions and Emerging Research Frontiers
Development of Novel Synthetic Routes with Enhanced Efficiency
The demand for greener, more efficient, and scalable chemical processes is a major driver of innovation in organic synthesis. For 3-(Pyridin-2-yl)propanal, future efforts will likely focus on moving beyond traditional multi-step or harsh-condition syntheses.
Key research avenues include:
Biomass-Derived Feedstocks: Exploring the use of renewable, biomass-derived materials as starting points for pyridine (B92270) ring synthesis could offer a sustainable alternative to fossil fuel-based precursors. numberanalytics.com For instance, catalytic conversion of certain biomass-derived aldehydes and ammonia (B1221849) presents a potential green route. numberanalytics.com
Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. researchgate.net Designing a one-pot MCR that assembles the this compound scaffold from simple, readily available precursors would represent a substantial improvement over linear synthetic sequences. researchgate.net
Novel Catalytic Systems: The development of new catalysts is crucial for improving reaction efficiency and selectivity. numberanalytics.com This includes designing advanced transition-metal catalysts for C-H activation or cross-coupling reactions that could construct the carbon skeleton more directly. Cationic palladium(II) catalysts, for example, have been used to synthesize substituted pyridines from α,β-unsaturated oxime ethers and alkenes via C-H activation. rsc.org
| Synthesis Strategy | Potential Advantage | Relevant Research Area |
| Biomass-Derived Feedstocks | Sustainability, use of renewable resources. | Green Chemistry, Catalysis numberanalytics.com |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste. | Synthetic Methodology, Medicinal Chemistry researchgate.net |
| Advanced Catalysis | Enhanced selectivity, milder reaction conditions. | Organometallic Chemistry, C-H Functionalization rsc.org |
Exploration of Unconventional Reactivity Patterns
Understanding and harnessing new modes of chemical reactivity can open doors to previously inaccessible molecules and synthetic pathways. The interplay between the aldehyde group and the pyridyl nitrogen in this compound offers fertile ground for discovering such novel transformations.
Metal-Catalyzed C-H Functionalization: While many methods target the C2 position of the pyridine ring, recent breakthroughs have shown that iridium catalysts can achieve unusual meta-selective C-H bond addition to aldehydes. rsc.orgrsc.org Applying such a strategy to this compound itself could lead to unexpected annulation or coupling products.
Tandem Aldol-Michael Reactions: DFT calculations have elucidated why aldehydes like 2-pyridinecarboxaldehyde (B72084), a close structural relative, undergo tandem aldol-Michael reactions instead of simple condensation. researchgate.net This is attributed to the lower LUMO energy of the initial condensation product, which makes it susceptible to a second nucleophilic attack. researchgate.net Investigating similar tandem reactions with this compound could yield complex, polyfunctionalized molecules.
Pyridyl-Induced Regioselectivity: The pyridyl group can exert a profound influence on reaction outcomes. For example, zirconium-mediated reactions of γ-(2-pyridyl)propargyl ethers with aldehydes show unusual regioselectivity, affording α-hydroxyallenes due to intramolecular coordination of the pyridyl nitrogen to the metal center. acs.org Exploring how the 2-pyridyl group in this compound can direct the stereochemistry or regiochemistry of reactions at the propanal side chain is a promising research direction.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. numberanalytics.comorganic-chemistry.org
Improved Efficiency and Safety: The N-oxidation of pyridine derivatives, for example, has been shown to be safer, greener, and more efficient when performed in a continuous flow microreactor compared to batch reactors. organic-chemistry.orgthieme-connect.com Similar benefits could be realized for the synthesis and subsequent transformations of this compound.
Automated Multistep Synthesis: Flow chemistry systems enable the coupling of multiple reaction steps without the need for intermediate isolation and purification. nih.gov A fully automated platform could be developed to produce this compound and convert it directly into more complex target molecules, such as pharmaceutical intermediates, accelerating the drug discovery process. nih.govresearchgate.net The continuous synthesis of synthons is essential for achieving low-cost and efficient processing of materials. researchgate.net
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To fully understand and optimize chemical reactions, it is crucial to observe them as they happen. In-situ monitoring techniques provide real-time data on reaction kinetics, mechanism, and the formation of transient intermediates.
In-Situ Spectroscopy: Techniques like FT-IR and Raman spectroscopy can be used to monitor reactions in real-time. researchgate.net For instance, in-situ IR has been used to follow the complexation of pyridine-based ligands with metal ions by defining the spectrum of the starting ligand as the background and observing the spectral changes upon addition of the metal. researchgate.net In-situ Raman spectroscopy has proven effective in monitoring the [2+2] cycloaddition of pyridine-substituted olefins, allowing for simultaneous reaction induction and observation. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique capable of monitoring reactions occurring at a surface. It has been employed to study the surface coupling reaction of pyridine to form 2,2′-bipyridine, demonstrating that the reaction efficiency depends on factors like laser wavelength and electrochemical potential. bohrium.com This technique could be adapted to study the surface chemistry of this compound on catalytic surfaces or in nanomaterials.
| Technique | Application | Potential Insight for this compound |
| In-Situ FT-IR | Real-time monitoring of solution-phase reactions. | Tracking reactant consumption and product formation; identifying intermediates in derivatization reactions. researchgate.net |
| In-Situ Raman | Monitoring solid-state or solution-phase reactions. | Studying polymerization or cycloaddition reactions; understanding the influence of laser power on reaction rates. researchgate.net |
| SERS | In-situ analysis of surface-catalyzed reactions. | Elucidating reaction mechanisms on metal nanoparticle surfaces; optimizing conditions for surface modification. bohrium.com |
Computational Design for Reaction Discovery and Optimization
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity.
Mechanism Elucidation: Computational studies can clarify reaction pathways and explain observed selectivity. For example, calculations have shown that steric interactions during C-P bond cleavage are responsible for differences in reactivity between 2- and 3-substituted pyridines in certain halogenation reactions. nih.gov
Predicting Reactivity: By calculating properties like LUMO energies, computational models can predict the susceptibility of intermediates to further reactions, as seen in the tandem aldol-Michael reactions of 2-pyridinecarboxaldehyde. researchgate.net
Catalyst and Reaction Design: DFT can be used to design new catalysts and predict the outcomes of reactions. Studies on Pd-catalyzed synthesis of pyridines revealed that a highly planar conformation of the α,β-unsaturated oxime substrate is favorable for the reaction to proceed. rsc.org Similar computational screening could be used to design optimal catalysts and substrates for reactions involving this compound, accelerating experimental discovery.
Expanding the Scope of Applications in Supramolecular Chemistry and Materials Science
The unique combination of a reactive aldehyde and a metal-coordinating pyridyl group makes this compound an attractive building block for creating complex, functional systems.
Supramolecular Architectures: Pyridyl-containing ligands are cornerstones of supramolecular chemistry, used to construct elaborate coordination polymers, metallo-cages, and hydrogen-bonded networks. acs.orgacs.orgresearchgate.net The aldehyde group of this compound can be readily converted into other functionalities (e.g., imines, alcohols, carboxylic acids), providing a second coordination or interaction site. This allows for the design of bifunctional ligands that can assemble into complex supramolecular arrays with novel topologies and properties. uva.es
Functional Materials: Pyridine derivatives are integral to various functional materials. For example, 3,6-di(pyridin-2-yl)pyridazine (B2515594) derivatives have been investigated as effective corrosion inhibitors for mild steel, with their performance correlated to their electronic properties via DFT calculations. semanticscholar.org The ability of this compound to participate in both coordination chemistry and organic transformations makes it a versatile precursor for new materials, such as stimuli-responsive polymers, functional coatings, or porous frameworks for catalysis and sensing.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(pyridin-2-yl)propanal, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions between pyridine derivatives and propanal precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts can introduce the pyridyl group. Key reagents may include Cs₂CO₃ as a base and DMF as a solvent under reflux conditions . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst loading. Monitoring via TLC or HPLC ensures reaction completion.
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR : and NMR identify proton environments and carbon frameworks. The aldehyde proton typically appears at δ 9.5–10.0 ppm.
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- IR spectroscopy : Confirms the aldehyde C=O stretch (~1720 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹).
Q. What are the key reactivity trends of the aldehyde group in this compound?
- Reactivity : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., with amines to form Schiff bases). Steric and electronic effects from the pyridyl ring influence reaction rates. For instance, electron-withdrawing effects of the pyridyl nitrogen enhance electrophilicity at the aldehyde carbon .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects are incorporated via PCM models. Software like Gaussian or ORCA generates electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?
- Analysis : Compare isomers (e.g., ortho vs. para substituents on the pyridyl ring) using Hirshfeld surfaces to quantify intermolecular interactions. For example, steric hindrance from ortho substituents may reduce binding affinity in biological assays, while para groups enhance solubility . Statistical tools like PCA (Principal Component Analysis) correlate structural descriptors with activity data.
Q. How are non-covalent interactions (e.g., π-stacking) of this compound studied in supramolecular systems?
- Techniques :
- X-ray crystallography : Reveals packing motifs, such as π-π interactions between pyridyl rings.
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., C-H···O/N interactions) using CrystalExplorer .
- Fluorescence quenching : Probes stacking behavior in solution via titration with aromatic quenchers.
Q. What experimental designs validate enantioselective synthesis routes for chiral derivatives of this compound?
- Protocol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution studies under varying temperatures and catalyst loadings optimize selectivity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
